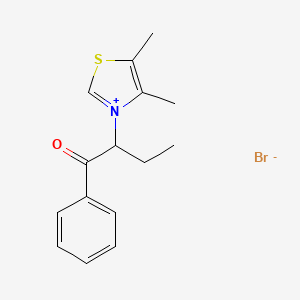
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- is a chemical compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of a fluorobenzoyl group and a dihydro-methyl substitution makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- typically involves the condensation of 4-fluorobenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The dihydro-methyl substitution can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-methyl-: Lacks the fluorine substitution, which may affect its biological activity.
2H-Pyran-2-one, 4-(4-chlorobenzoyl)-5,6-dihydro-3-methyl-: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2H-Pyran-2-one, 4-(4-methylbenzoyl)-5,6-dihydro-3-methyl-: The presence of a methyl group instead of fluorine can alter its reactivity and applications.
Uniqueness
The presence of the fluorobenzoyl group in 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- imparts unique chemical and biological properties to the compound. Fluorine atoms are known to enhance the stability and bioavailability of organic molecules, making this compound particularly valuable for research and industrial applications.
Propriétés
Numéro CAS |
870002-40-7 |
|---|---|
Formule moléculaire |
C13H11FO3 |
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
4-(4-fluorobenzoyl)-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11FO3/c1-8-11(6-7-17-13(8)16)12(15)9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3 |
Clé InChI |
LYEZEBLMXCBVTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)




![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)


